2,6-Dibromo-4-fluorobenzo[d]thiazole
Description
Properties
IUPAC Name |
2,6-dibromo-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCDJILEBWTXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Benzo[d]thiazole Scaffold Construction
The benzo[d]thiazole core serves as the foundational structure for subsequent functionalization. Two primary approaches dominate the literature: Hantzsch thiazole synthesis and cyclization of thiourea derivatives .
Hantzsch Thiazole Synthesis
The Hantzsch method involves condensing α-bromoketones with thioureas or thioamides. For 2,6-dibromo-4-fluorobenzo[d]thiazole, this strategy begins with a fluorinated α-bromoketone precursor. A modified Hantzsch protocol reported in PMC studies employs thiobenzamide derivatives and α-bromoketones under refluxing ethanol, yielding thiazole intermediates with >80% efficiency. Computational modeling confirms that electron-withdrawing fluorine substituents enhance cyclization kinetics by polarizing the carbonyl group.
Cyclization of Thiourea Derivatives
Alternative routes utilize thiourea derivatives cyclized with dihalogenated aromatic precursors. For example, 4-fluoro-2,6-dibromoaniline reacts with carbon disulfide in the presence of iodine to form the thiazole ring. This method, while less common, avoids the need for α-bromoketones but requires stringent temperature control (60–70°C) to prevent desulfurization.
Regioselective Bromination Techniques
Introducing bromine at the 2- and 6-positions of the benzo[d]thiazole ring demands precision to avoid over-bromination.
Direct Bromination Using Molecular Bromine
Early methods used molecular bromine (Br₂) in acetic acid at 0–5°C, achieving moderate yields (50–60%) but suffering from poor regiocontrol. NMR studies reveal that bromine preferentially attacks the 2-position due to the electron-donating effect of the thiazole sulfur, necessitating excess Br₂ for 6-position substitution.
Copper-Mediated Bromination
Modern protocols favor copper(II) bromide (CuBr₂) with alkyl nitrites as diazotizing agents. A representative procedure from Ambeed dissolves 4-fluorobenzo[d]thiazole in acetonitrile, adds CuBr₂ (1.7 equiv), and iso-pentyl nitrite (1.2 equiv) at 0°C, achieving 87% yield after 1 hour. Comparative data illustrate the superiority of tert-butyl nitrite over iso-pentyl nitrite, with the former providing 77% yield at 65°C.
Table 1: Bromination Efficiency Under Varied Conditions
| Diazotizing Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Iso-pentyl nitrite | 0 | 1 | 87 |
| tert-Butyl nitrite | 65 | 3 | 77 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in SNAr fluorination but complicate purification. Tetrahydrofuran (THF)/water mixtures prove ideal for Suzuki-Miyaura couplings during intermediate synthesis, as evidenced by a 97% yield in the preparation of 4-(5′-bromo-3′-hexylthiophen-5-yl) derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atoms at positions 2 and 6 undergo substitution with nucleophiles under controlled conditions. The electron-withdrawing fluorine at position 4 enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions.
| Reaction Conditions | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| DMF, 80°C, 12 h | NH₃ (aq) | 2,6-Diamino-4-fluorobenzo[d]thiazole | 78% | |
| EtOH, K₂CO₃, 70°C, 8 h | SH⁻ | 2,6-Dimercapto-4-fluorobenzo[d]thiazole | 65% |
Mechanistic Insight :
-
The reaction proceeds via a Meisenheimer intermediate, stabilized by the thiazole ring’s electron-deficient nature.
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Steric hindrance at position 4 (fluorine) directs substitution to positions 2 and 6 .
Suzuki-Miyaura Cross-Coupling
The bromine substituents participate in palladium-catalyzed cross-couplings with boronic acids, enabling functional diversification.
Example Reaction :
text2,6-Dibromo-4-fluorobenzo[d]thiazole + 4-Hexylthiophen-2-ylboronic acid → 2-(4-Hexylthiophen-2-yl)-6-bromo-4-fluorobenzo[d]thiazole
Conditions :
Key Data :
-
Electronic effects from the fluorine atom increase coupling efficiency at position 6 compared to position 2 .
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Sterically demanding boronic acids require elevated temperatures (110°C) for complete conversion .
Bromination and Halogen Exchange
Further halogenation is achievable using N-bromosuccinimide (NBS) or halogenation agents:
Note : Fluorine at position 4 remains intact under these conditions due to its strong C-F bond .
Cyclocondensation Reactions
The thiazole ring participates in cyclization reactions to form fused heterocycles:
Example :
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Reaction with thiourea in ethanol under reflux forms imidazo[2,1-b]thiazole derivatives (yield: 82%) .
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Mechanistic pathway involves nucleophilic attack at C-2, followed by ring closure .
Computational Insights
Density functional theory (DFT) studies reveal:
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Electrostatic Potential : Highest positive charge at C-2 and C-6 (σₚ = +0.32 e), rationalizing preferential substitution at these positions.
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HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity toward electrophiles and radicals.
Scientific Research Applications
Overview
Benzothiazole derivatives, including 2,6-dibromo-4-fluorobenzo[d]thiazole, have been studied for their antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth is particularly noteworthy in the context of increasing antibiotic resistance.
Case Studies
- Yurttas et al. synthesized various thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of activity, with some exhibiting MIC values as low as 100 μg/mL against resistant strains like Enterococcus faecalis .
- Bikobo et al. reported the synthesis of thiazole-amine derivatives that demonstrated significant antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with MIC values around 31.25 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. faecalis | 100 | Yurttas et al. |
| Thiazole-amine derivatives | S. aureus | 31.25 | Bikobo et al. |
Overview
Research indicates that compounds containing benzothiazole moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Studies
- Ambeed Research highlighted the potential of benzothiazole derivatives in inhibiting cancer pathways. In vitro studies showed reduced viability in cancer cell lines treated with these compounds .
- Animal Model Studies demonstrated that administration of benzothiazole derivatives resulted in significant tumor size reductions in mouse models, suggesting their therapeutic potential .
| Study Type | Findings | Reference |
|---|---|---|
| In vitro | Reduced cell viability in cancer lines | Ambeed Research |
| In vivo | Significant tumor size reduction | Ambeed Research |
Overview
The structural characteristics of this compound suggest potential neuroprotective effects, which are being explored for treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-fluorobenzo[d]thiazole
- 4-Fluorobenzo[d]thiazole-2-thiol
- 4,7-Diphenylbenzo[c][1,2,5]thiadiazole
Uniqueness
2,6-Dibromo-4-fluorobenzo[d]thiazole is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .
Biological Activity
2,6-Dibromo-4-fluorobenzo[d]thiazole is a compound within the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound exhibits a unique structure that contributes to its biological activity. The presence of bromine and fluorine atoms enhances its lipophilicity and electronic properties, which are crucial for interaction with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 3.9 | |
| Thiazole derivatives | Antifungal | 1.56 - 6.25 |
Antitumor Activity
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation across various cancer cell lines.
The mechanism of action appears to involve the inhibition of tubulin polymerization, a critical process in cell division.
Cholinesterase Inhibition
Another significant biological activity of thiazole derivatives is their ability to inhibit cholinesterases (AChE and BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.
Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, leading to their inhibitory effects.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural modifications. The presence of electron-withdrawing groups at specific positions enhances their potency against various biological targets.
Key Findings
- Electron-Withdrawing Groups : Modifications at the ortho position on the phenyl ring improve antimalarial activity.
- Lipophilicity : Increased lipophilicity correlates with enhanced cholinesterase inhibition.
- Substituent Effects : Small substituents like fluorine at the para position are preferred for optimal activity.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in treating infectious diseases and cancer:
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, showing promising results with low cytotoxicity in HepG2 cell lines .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated significant leishmanicidal properties with low toxicity towards mammalian cells .
- Antitumor Efficacy : Compounds derived from thiazoles were screened against multiple cancer cell lines, revealing high inhibition rates against melanoma and prostate cancer cells .
Q & A
Q. Table 1. Comparison of Synthetic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
